molecular formula C25H30O4 B584551 (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one CAS No. 71996-13-9

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one

Cat. No. B584551
CAS RN: 71996-13-9
M. Wt: 394.511
InChI Key: ITVCSVFIMJJFFZ-ROECFKKCSA-N
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Description

“(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one” is a derivative of testosterone . It has a molecular formula of C25H30O4 and a molecular weight of 394.50 .

Scientific Research Applications

Role in Steroid Hormone Regulation

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one, as part of the study of 17beta-hydroxysteroid dehydrogenases (17beta-HSDs), contributes significantly to the regulation of steroid hormones, including estrogens and androgens. 17beta-HSDs catalyze the conversion between 17-ketosteroids and 17beta-hydroxysteroids, playing a critical role in the final steps of sex steroid biosynthesis. These enzymes are widespread across human tissues, not only in classical steroidogenic organs like the testes, ovaries, and placenta but also in various peripheral tissues, indicating a broad regulatory role in hormone action throughout the body. Research highlights the therapeutic potential of targeting specific 17beta-HSD isozymes for selective drug action to control concentrations of estrogens and androgens, which is crucial for treating hormone-sensitive pathologies such as various cancers and metabolic diseases (Poirier, 2003).

Inhibitors of 17beta-HSDs

In the context of therapeutic applications, inhibitors of 17beta-HSDs are of particular interest due to their role in controlling the active levels of sex steroids that drive pathologies like breast, ovarian, and prostate cancers, as well as conditions like acne and hirsutism. These inhibitors serve not only as tools for elucidating the biological roles of 17beta-HSDs in various systems but also as potential therapeutic agents. The advancement in the development of novel inhibitors for these enzymes, particularly those that are selective towards specific 17beta-HSD isoforms, underscores the importance of this area of research for medical science and pharmacology (Poirier, 2009).

Antioxidant and Radical Scavenging Activity

Beyond hormonal regulation, compounds structurally related to (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one, such as chromones and their derivatives, have been explored for their antioxidant properties. These compounds, found in various natural sources, demonstrate significant physiological activities, including anti-inflammatory, antidiabetic, and anticancer effects, attributed to their ability to neutralize active oxygen species and interrupt free radical processes. This indicates a potential for such molecules in preventing or mitigating cell impairment leading to various diseases, showcasing the broader applicability of this chemical framework in biomedical research (Yadav et al., 2014).

properties

IUPAC Name

[(1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O4/c1-24-14-12-19-17(8-10-20-25(19,2)15-13-22(26)28-20)18(24)9-11-21(24)29-23(27)16-6-4-3-5-7-16/h3-7,10,17-19,21H,8-9,11-15H2,1-2H3/t17-,18-,19-,21-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVCSVFIMJJFFZ-ROECFKKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CC=C5C3(CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CC=C5[C@@]3(CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747132
Record name (4aR,4bS,6aS,7S,9aS,9bS)-4a,6a-Dimethyl-2-oxo-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-7-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one

CAS RN

71996-13-9
Record name (4aR,4bS,6aS,7S,9aS,9bS)-4a,6a-Dimethyl-2-oxo-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-7-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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